molecular formula C11H10ClNO3 B351751 2-Acetamido-3-(P-chlorophenyl)-acrylic acid CAS No. 3617-00-3

2-Acetamido-3-(P-chlorophenyl)-acrylic acid

Cat. No. B351751
CAS RN: 3617-00-3
M. Wt: 239.65g/mol
InChI Key: SWUMDDFBFZVMFJ-UXBLZVDNSA-N
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Description

2-Acetamido-3-(P-chlorophenyl)-acrylic acid, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. Naproxen is a derivative of propionic acid and is classified as a member of the arylacetic acid group of NSAIDs.

Mechanism Of Action

2-Acetamido-3-(P-chlorophenyl)-acrylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in the inflammatory response. It also inhibits platelet aggregation, which can reduce the risk of blood clots. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been shown to have a longer half-life than other NSAIDs, which means it can be taken less frequently. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid can also cause gastrointestinal side effects such as ulcers and bleeding.

Advantages And Limitations For Lab Experiments

2-Acetamido-3-(P-chlorophenyl)-acrylic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied. However, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid also has some limitations for lab experiments. It can cause gastrointestinal side effects, which can affect the outcome of experiments. It also has a relatively long half-life, which can make it difficult to study its effects over a short period of time.

Future Directions

There are several future directions for the study of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. One area of research is the development of new formulations of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid that can reduce its gastrointestinal side effects. Another area of research is the investigation of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's potential use in the treatment of Alzheimer's disease. Additionally, 2-Acetamido-3-(P-chlorophenyl)-acrylic acid's effects on platelet aggregation and blood clotting are still not fully understood, and further research is needed in this area. Finally, the development of more selective COX inhibitors may lead to the discovery of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid involves the reaction between 2-naphthol and chloroacetic acid, followed by a decarboxylation reaction. The reaction yields a racemic mixture of both the S and R enantiomers of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid. The S-enantiomer is the active form of the drug and is responsible for its anti-inflammatory effects.

Scientific Research Applications

2-Acetamido-3-(P-chlorophenyl)-acrylic acid has been extensively researched for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and fever. 2-Acetamido-3-(P-chlorophenyl)-acrylic acid is also being investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

properties

IUPAC Name

(E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUMDDFBFZVMFJ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-(P-chlorophenyl)-acrylic acid

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